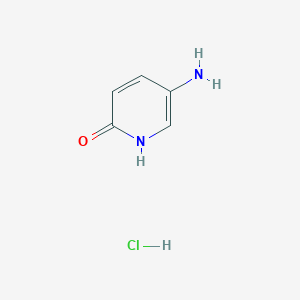

5-Amino-2-pyridinol hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-pyridinol hydrochloride typically involves the use of pyridine substrates. One efficient method reported involves the use of palladium catalysts under microwave irradiation to produce 2-pyridones in good-to-high yields . Another method involves the oxidative cross-coupling procedure using N-sulfonylhydrazones and isocyanides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods used in laboratory settings, such as those involving palladium catalysts and microwave irradiation, could potentially be scaled up for industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2-pyridinol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be catalyzed by agents such as t-Butyl Hydrogen Peroxide.

Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: t-Butyl Hydrogen Peroxide (TBHP) and iodine (I2) are commonly used.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted pyridones and pyridinol derivatives, which have applications in pharmaceuticals and other fields .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Amino-2-pyridinol hydrochloride is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for versatile modifications that are essential in drug development.

Drug Synthesis

The compound has been utilized in the synthesis of several therapeutic agents, particularly those targeting neurological disorders. For instance, it is involved in the synthesis of Zolpidem, a medication used for the treatment of insomnia, and Pirfenidone, which is used for idiopathic pulmonary fibrosis treatment .

Antimicrobial Activity

Research has indicated that derivatives of 5-amino-2-pyridinol exhibit antimicrobial properties. Some studies suggest that modifications to the pyridine ring can enhance its efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Agrochemical Applications

In addition to its medicinal uses, this compound plays a role in agricultural chemistry.

Pesticide Development

The compound serves as a precursor for the synthesis of agrochemicals, including pesticides and herbicides. Its derivatives have been studied for their effectiveness in controlling pests and weeds, contributing to crop protection strategies .

Analytical Applications

This compound is also employed in analytical chemistry.

Chromatography and Mass Spectrometry

Due to its chemical properties, this compound can be used as a standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). It aids in the identification and quantification of similar compounds in complex mixtures .

Synthesis Techniques

Recent studies have focused on optimizing the synthesis of this compound to improve yield and reduce costs. For example, methods involving the use of less hazardous materials have been developed to enhance sustainability in its production .

Several studies have documented the biological activities associated with 5-amino-2-pyridinol derivatives. Research indicates potential anti-inflammatory and anti-cancer properties, warranting further investigation into their mechanisms of action .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Medicinal Chemistry | Drug synthesis | Zolpidem, Pirfenidone |

| Agrochemicals | Pesticide development | Various herbicides |

| Analytical Chemistry | Standard for chromatography | HPLC, LC-MS |

| Biological Research | Study of antimicrobial properties | Various derivatives |

Mécanisme D'action

The mechanism of action of 5-Amino-2-pyridinol hydrochloride involves its interaction with various molecular targets and pathways. The amino and pyridinol groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity and protein function, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-2-chloropyridine: Similar in structure but contains a chlorine atom instead of a hydroxyl group.

2-Amino-6-hydroxypyridine: Contains an additional hydroxyl group at the 6-position.

4-Aminopyridin-3-ol hydrochloride: Similar functional groups but different substitution pattern.

Uniqueness

5-Amino-2-pyridinol hydrochloride is unique due to its specific combination of amino and pyridinol groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in the synthesis of heterocyclic compounds and in pharmaceutical research .

Activité Biologique

5-Amino-2-pyridinol hydrochloride is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological properties, including its anti-cancer, antimicrobial, and potential therapeutic applications.

This compound, with the molecular formula C5H6ClN2O, is a derivative of pyridine known for its amino and hydroxyl functional groups which enhance its biological activity. This compound has been studied for its role in various therapeutic areas due to the presence of these functional groups.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds related to 5-amino derivatives have demonstrated IC50 values in the nanomolar range against human cancer cell lines such as HCT116 and MDA-MB-231 .

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 5-Amino-2-pyridinol | HCT116 | 120 |

| MDA-MB-231 | 130 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the amino group is crucial for enhancing its antimicrobial efficacy .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 50 µg/mL |

| Escherichia coli | < 100 µg/mL |

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzyme Activity : It may inhibit critical enzymes involved in cell proliferation and survival pathways.

- DNA Intercalation : Its structure allows it to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

- Anticancer Study : A study involving the treatment of A549 lung adenocarcinoma cells with various concentrations of this compound showed a dose-dependent reduction in cell viability, indicating its potential as an effective anticancer agent .

- Antimicrobial Application : In a clinical setting, derivatives were tested against resistant bacterial strains, demonstrating significant inhibition compared to standard antibiotics, suggesting its utility in treating infections caused by resistant pathogens.

Propriétés

IUPAC Name |

5-amino-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-4-1-2-5(8)7-3-4;/h1-3H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKAWAGRLDMKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370498 | |

| Record name | 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117865-72-2 | |

| Record name | 5-Aminopyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117865-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.